N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine is a complex organic compound belonging to the class of coumarin derivatives. Its unique structure features a chromenone core, which is characteristic of coumarins, and an acetylated glycine moiety. This combination of functional groups contributes to its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is , with a molecular weight of approximately 349.3 g/mol.
The synthesis of N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine typically involves several steps, which may include:
In industrial settings, optimized reaction conditions are employed to maximize yield and minimize costs. Techniques such as continuous flow chemistry may be utilized for efficient large-scale production.
The molecular structure of N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 349.3 g/mol |
IUPAC Name | 3-[[2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid |
InChI | InChI=1S/C17H19NO7/c1-9... |
InChI Key | WGASMZISRZQOHI-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCCC(=O)O |
N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine can undergo various chemical reactions:
The mechanism of action for N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine involves its interaction with specific molecular targets within biological systems:
N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine exhibits several notable physical properties:
Property | Value |
---|---|
Appearance | Typically a solid |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The chemical properties include:
Property | Value |
---|---|
Stability | Stable under normal conditions |
Reactivity | Reacts with oxidizing/reducing agents |
N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine has several scientific uses:
This comprehensive analysis highlights the significance of N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-y)acetyl]glycine in scientific research and its potential therapeutic applications.
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.: 26639-00-9
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3